N~1~,N~2~-Bis(2-ethylhexyl)ethane-1,2-diamine

Catalog No.
S14646379
CAS No.
86888-13-3
M.F
C18H40N2
M. Wt
284.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N~1~,N~2~-Bis(2-ethylhexyl)ethane-1,2-diamine

CAS Number

86888-13-3

Product Name

N~1~,N~2~-Bis(2-ethylhexyl)ethane-1,2-diamine

IUPAC Name

N,N'-bis(2-ethylhexyl)ethane-1,2-diamine

Molecular Formula

C18H40N2

Molecular Weight

284.5 g/mol

InChI

InChI=1S/C18H40N2/c1-5-9-11-17(7-3)15-19-13-14-20-16-18(8-4)12-10-6-2/h17-20H,5-16H2,1-4H3

InChI Key

MDIFBDKWCMRABQ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)CNCCNCC(CC)CCCC

N~1~,N~2~-Bis(2-ethylhexyl)ethane-1,2-diamine is an organic compound classified as an ethylenediamine derivative. Its molecular formula is C18_{18}H40_{40}N2_2, and it has a molecular weight of 284.5 g/mol. The compound features two ethylhexyl groups attached to the nitrogen atoms of the ethylenediamine backbone, which contributes to its unique properties and applications in various fields, including chemistry, biology, and industry .

  • Oxidation: The compound can be oxidized to form amine oxides using agents such as hydrogen peroxide or peracids.
  • Reduction: Reduction processes can convert the compound into secondary or primary amines, typically utilizing reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: The ethylhexyl groups can be substituted with other alkyl or aryl groups under appropriate conditions, often requiring a strong base or catalyst.

Research indicates that N~1~,N~2~-Bis(2-ethylhexyl)ethane-1,2-diamine exhibits biological activity that may be relevant in various contexts:

  • Enzyme Inhibition: The compound has been explored for its potential role in inhibiting specific enzymes, which could have implications in therapeutic applications.
  • Protein-Ligand Interactions: It is utilized in studies involving protein-ligand interactions, providing insights into biochemical pathways and mechanisms.

The synthesis of N~1~,N~2~-Bis(2-ethylhexyl)ethane-1,2-diamine typically involves:

  • Reaction of Ethylenediamine with 2-Ethylhexyl Chloride: Under basic conditions, ethylenediamine reacts with two equivalents of 2-ethylhexyl chloride to yield the desired diamine product and hydrochloric acid as a byproduct.
    Ethylenediamine+2(2 Ethylhexyl chloride)N N Bis 2 ethylhexyl ethane 1 2 diamine+2(HCl)\text{Ethylenediamine}+2(\text{2 Ethylhexyl chloride})\rightarrow \text{N N Bis 2 ethylhexyl ethane 1 2 diamine}+2(\text{HCl})
  • Industrial Production: In industrial settings, continuous flow reactors may be employed to enhance yield and reaction control. Catalysts and optimized parameters further improve synthesis efficiency.

N~1~,N~2~-Bis(2-ethylhexyl)ethane-1,2-diamine has diverse applications across several fields:

  • Chemistry: Acts as a ligand in coordination chemistry and as a building block for complex molecule synthesis.
  • Biology: Investigated for drug delivery systems and therapeutic agents.
  • Industry: Used in producing surfactants, emulsifiers, and corrosion inhibitors .

Studies on the interactions of N~1~,N~2~-Bis(2-ethylhexyl)ethane-1,2-diamine with various molecular targets have revealed its potential to form stable complexes with metal ions. This property enables modulation of metalloenzyme activity and influences lipid membrane characteristics due to its amphiphilic nature.

Several compounds share structural similarities with N~1~,N~2~-Bis(2-ethylhexyl)ethane-1,2-diamine. Here are some notable examples:

Compound NameMolecular FormulaKey Features
N,N'-Bis(2-aminoethyl)ethane-1,2-diamineC6_6H18_{18}N4_4Bifunctional amine used in pharmaceuticals
N,N'-Bis(2-hydroxyethyl)ethane-1,2-diamineC6_6H16_{16}N2_2O2_2Forms complexes with metal ions like Zn(II), used in coordination chemistry
N,N'-Bis(thiophen-2-ylmethylene)ethane-1,2-diamineC12_{12}H12_{12}N2_2S2_2Exhibits distinct electronic properties due to thiophene groups

Uniqueness of N~1~,N~2~-Bis(2-ethylhexyl)ethane-1,2-diamine

What sets N~1~,N~2~-Bis(2-ethylhexyl)ethane-1,2-diamine apart from these similar compounds is primarily its unique alkyl substitution pattern (two ethylhexyl groups), which enhances its lipophilicity and potential bioactivity compared to other amines. This structural characteristic may influence its solubility and interaction profiles in biological systems .

Phase Transfer Catalysis Mechanisms at Liquid-Liquid Interfaces

The interfacial behavior of N¹,N²-Bis(2-ethylhexyl)ethane-1,2-diamine reveals sophisticated mechanisms governing phase transfer catalysis in liquid-liquid extraction systems. At the aqueous-organic interface, the diamine extractant undergoes dynamic adsorption processes that fundamentally alter interfacial properties and mass transfer kinetics [8] [9] [10].

Interfacial tension measurements demonstrate significant reductions from 45.2 mN/m for the neat water-organic interface to 28.7 mN/m in the presence of the diamine extractant [6] [11]. This reduction corresponds to enhanced interfacial activity and increased metal ion transfer rates, achieving mass transfer coefficients of 5.8 × 10⁻⁶ mol/m²·s compared to 2.3 × 10⁻⁶ mol/m²·s for unassisted systems [6].

The amphiphilic character of N¹,N²-Bis(2-ethylhexyl)ethane-1,2-diamine enables formation of organized interfacial structures that facilitate metal ion transport. X-ray surface scattering studies reveal the formation of inverted bilayer arrangements at the interface, creating localized environments with enhanced metal-extractant interaction probabilities [8] [12] [10]. These structures serve as intermediate states in the extraction process, enabling efficient metal ion capture before transfer to the bulk organic phase.

Molecular dynamics simulations confirm the stability of metal-extractant complexes at the interface and reveal the role of interfacial heterogeneity in promoting extraction efficiency [13] [9] [14]. The diamine extractant creates spatial fluctuations and protrusions that extend into both aqueous and organic phases, providing pathways for metal ion transfer across the interface barrier.

Contact angle measurements demonstrate the wetting characteristics of the extractant-modified interface, with values decreasing from 125° to 95° upon diamine adsorption [6]. This enhanced wettability correlates with improved mass transfer kinetics and reduced extraction time constants, achieving rate enhancements of 2.82-fold compared to unassisted extraction systems.

The phase transfer mechanism involves multiple steps: initial metal ion approach to the interface, formation of interfacial metal-extractant complexes, reorganization of the complex within the interfacial region, and final transfer to the bulk organic phase [12] [10]. Each step exhibits distinct kinetic characteristics, with interfacial complex formation identified as the rate-determining step under typical extraction conditions.

Interface ParameterWater-OrganicWith Diamine ExtractantEnhancement Factor
Interfacial Tension (mN/m)45.228.71.58
Mass Transfer Rate (mol/m²·s)2.3 × 10⁻⁶5.8 × 10⁻⁶2.52
Adsorption Density (mol/m²)1.8 × 10⁻⁶4.2 × 10⁻⁶2.33
Contact Angle (degrees)125950.76
Extraction Kinetics (min⁻¹)0.0450.1272.82

Synergistic Effects with Organophosphorus Co-Extractants

The combination of N¹,N²-Bis(2-ethylhexyl)ethane-1,2-diamine with organophosphorus co-extractants produces remarkable synergistic effects that significantly enhance both extraction efficiency and selectivity for rare earth elements. These synergistic systems demonstrate extraction enhancements ranging from 2.1-fold to 4.2-fold compared to individual extractant performance [15] [16] [17] [18].

Di-(2-ethylhexyl)phosphoric acid emerges as the most effective co-extractant, achieving synergistic enhancement factors of 3.8 when employed at optimal molar ratios of 1:2 (diamine:phosphoric acid) [15] [16]. This combination demonstrates exceptional selectivity for neodymium over lanthanum, with separation factors reaching 12.4 under optimized conditions [19] [17]. The synergistic mechanism involves complementary coordination modes, with the diamine providing nitrogen donor atoms and the phosphoric acid contributing phosphoryl oxygen coordination sites.

Cyanex 272 represents another highly effective co-extractant, producing synergistic enhancement factors of 4.2 at equimolar ratios with the diamine extractant [17] [18]. This system achieves the highest separation factors for neodymium-lanthanum pairs, reaching values of 15.2 under optimal extraction conditions [18]. The phosphinic acid functionality of Cyanex 272 provides enhanced hydrophobic character while maintaining strong metal coordination capabilities.

The synergistic mechanism operates through multiple pathways: cooperative binding where both extractants coordinate simultaneously to the same metal center, enhanced interfacial activity leading to improved mass transfer kinetics, and favorable thermodynamic interactions between extractant molecules in the organic phase [20] [3] [17]. Thermodynamic studies reveal that synergistic systems exhibit more favorable enthalpy changes for metal extraction, with typical values ranging from -18.5 to -25.8 kJ/mol for heavy rare earth elements [2].

Loading capacity studies demonstrate that synergistic systems maintain high metal uptake capabilities, with maximum loading capacities ranging from 0.64 to 0.91 mol/L depending on the co-extractant employed [15] [21]. Bis(2-ethylhexyl) phosphate systems achieve loading capacities of 0.72 mol/L while maintaining good phase separation characteristics and extraction kinetics.

The organic phase speciation in synergistic systems involves formation of mixed complexes containing both diamine and organophosphorus ligands [16] [22]. Spectroscopic evidence suggests these complexes adopt pseudo-octahedral geometries with enhanced stability compared to single-extractant systems [22]. The cooperative coordination effect results in increased complex formation constants and improved extraction thermodynamics.

Kinetic investigations reveal that synergistic systems exhibit faster extraction rates due to enhanced interfacial activity and reduced activation barriers for metal-extractant complex formation [20] [8]. The presence of organophosphorus co-extractants modifies the interfacial structure, creating more favorable environments for metal ion capture and transfer.

Co-ExtractantMolar RatioSynergistic EnhancementSeparation Factor (Nd/La)Loading Capacity (mol/L)
Di-(2-ethylhexyl)phosphoric acid1:23.812.40.85
Bis(2-ethylhexyl) phosphate1:1.52.98.70.72
Tri-n-butyl phosphate1:32.15.30.64
Cyanex 2721:14.215.20.91
PC88A1:2.53.511.80.78

Temperature dependence studies reveal that synergistic extraction exhibits favorable thermodynamic parameters, with negative enthalpy changes indicating exothermic complex formation processes [2] [23]. The entropy changes remain positive due to desolvation effects and increased configurational freedom in the organic phase, contributing to overall favorable Gibbs free energy changes for the extraction process.

Metal IonΔH° (kJ/mol)ΔS° (J/mol·K)ΔG° (kJ/mol)Temperature Coefficient (K⁻¹)
Nd³⁺-18.545.2-32.00.0052
Dy³⁺-22.352.8-38.00.0061
Er³⁺-25.858.3-43.20.0069
Y³⁺-21.749.6-36.50.0058

XLogP3

5.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

284.319149284 g/mol

Monoisotopic Mass

284.319149284 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-10-2024

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